Enalapril (D5 maleate)

概要

説明

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, enalapril relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart . It is used alone or in combination with other medications to treat high blood pressure in adults and children at least 1 month old .

Synthesis Analysis

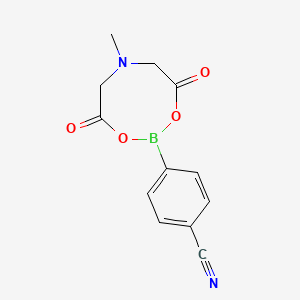

Enalapril maleate is an antihypertensive ethyl ester pro-drug with two crystalline forms . A network of hydrogen bonds in both polymorphs plays an important role in solid-state stability, charge transfer process, and degradation reactions (when exposed to high humidity, temperature, and/or pH changes) . The electronic structure properties were calculated using the functional hybrid M06-2X with 6–311++G** base function employing diffuse and polarization functions to improve the description of hydrogen atoms on intermolecular interactions .Molecular Structure Analysis

The electronic structural analysis points out a partially covalent character for N1-H∙∙∙O7 interaction . The charge transfer process and the mobility of the proton (H+) between enalapril and maleate molecules were demonstrated using supramolecular modeling analyses and molecular dynamics calculations .Chemical Reactions Analysis

The charge transfer process and the mobility of the proton (H+) between enalapril and maleate molecules were demonstrated using supramolecular modeling analyses and molecular dynamics calculations . The molecular dynamic showed a decentralized hydrogen on maleate driving a decomposition by charge transfer process while a centered hydrogen driving the stabilization .Physical And Chemical Properties Analysis

Enalapril maleate has high thermostability . DSC demonstrated an endothermic reaction between EM and NaHCO3 excipient . The most suitable pH or microenvironmental pH range that improved the stability of the EM formulation was also determined, finding that neutral pH promoted the highest stability, but that acidic conditions at pH 3 also stabilized the formulation .科学的研究の応用

1. Mucoadhesive Buccal Films

Enalapril maleate has been utilized in the formulation of mucoadhesive buccal films. These films are designed to improve therapeutic efficacy, patient compliance, and bioavailability. Controlled drug release over 10 hours has been achieved, suggesting potential for effective therapeutic applications (Semalty, Semalty, & Nautiyal, 2010).

2. Hot-Melt Extrusion for Hypertension Treatment

Research has explored the use of hot-melt extrusion (HME) for producing enalapril maleate extrudates to treat hypertension and heart failure. The method aims to prevent thermal degradation and has potential applications in creating feedstock material for Fused Deposition Modeling (FDM) 3D printing (Hoffmann, Breitkreutz, & Quodbach, 2022).

3. LC-MS/MS Method for Plasma Concentration Determination

A study developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining plasma concentrations of enalapril and enalaprilate in patients. This method helps in understanding the pharmacokinetics of enalapril maleate and could be used in bioequivalence studies (Lima et al., 2009).

4. Improved Formulation Stability

Studies have focused on improving the stability of enalapril maleate in pharmaceutical formulations. Techniques like high shear melting granulation using stearic acid or glyceryl monostearate were explored to develop more stable solid dosage forms of enalapril maleate, reducing degradation products (de Oliveira et al., 2015).

5. Orodispersible Minitablets for Pediatric Use

Orodispersible minitablets (ODMTs) of enalapril maleate have been developed for pediatric age groups. These ODMTs allow for flexible and precise dosing, facilitating administration in all pediatric subpopulations, from newborns to adolescents (Thabet, Walsh, & Breitkreutz, 2018).

6. Quantitative Analysis in Pharmaceuticals

Quantitative analysis of enalapril maleate using techniques like 1H NMR spectroscopy has been developed. This method provides a simple, rapid, and accurate determination of enalapril maleate in pharmaceutical preparations (Zoppi, Linares, & Longhi, 2005).

7. Bioequivalence and Pharmacokinetics

Studies have been conducted to evaluate the bioequivalence and pharmacokinetics of different enalapril maleate formulations. This research is vital for ensuring consistency and efficacy in hypertension treatment (Portolés et al., 2004).

8. Veterinary Applications

Enalapril maleate has been evaluated for preventing congestive heart failure in dogs with myxomatous valve disease. Such studies expand the understanding of enalapril maleate's utility beyond human medicine (Kvart et al., 2002).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

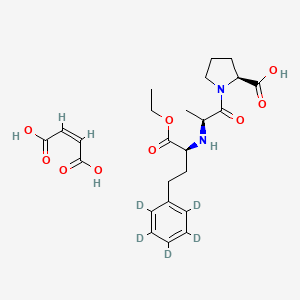

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1/i4D,5D,6D,8D,9D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-DQNQMXAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H].C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enalapril (D5 maleate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

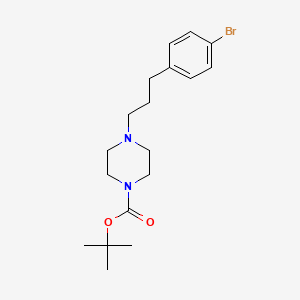

![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)

![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)

![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)